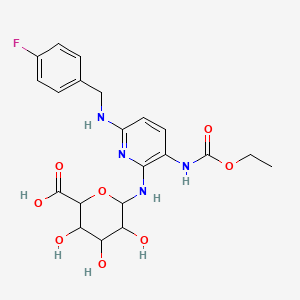

Flupirtine-N2-beta-D-Glucuronide

Description

Flupirtine-N2-beta-D-Glucuronide is a primary metabolite of Flupirtine, a non-opioid analgesic used for pain management. Glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to Flupirtine at the N2 position. This process enhances water solubility, facilitating renal excretion .

Properties

Molecular Formula |

C21H25FN4O8 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26) |

InChI Key |

PTXUJNSQOAHVQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Flupirtine-N2-beta-D-Glucuronide involves the glucuronidation of flupirtine. The process typically includes the use of orthophosphoric acid, HPLC grade methanol, triethylamine, methanol, and chloroform . The reaction conditions are optimized using reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure the purity and accuracy of the compound

Chemical Reactions Analysis

Flupirtine-N2-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthophosphoric acid, methanol, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of different oxidized metabolites, while reduction could yield reduced forms of the compound.

Scientific Research Applications

Flupirtine-N2-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein interactions and functions . In biology, it helps in understanding the metabolic pathways and mechanisms of action of flupirtine . In medicine, it is used to investigate the analgesic and muscle-relaxing properties of flupirtine and its metabolites .

Mechanism of Action

The mechanism of action of Flupirtine-N2-beta-D-Glucuronide involves the upregulation of Bcl-2, an increase in glutathione levels, and the activation of inwardly rectifying potassium channels . It also delays the loss of intermitochondrial membrane calcium retention capacity . These actions contribute to its analgesic and muscle-relaxing effects. The compound acts similarly to NMDA receptor antagonists but does not bind to the receptor . Instead, its effects are primarily mediated through alpha-2 adrenergic mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Glucuronidated Compounds

Structural and Functional Comparisons

Glucuronides vary in conjugation sites (O- or N-linked), molecular complexity, and biological roles. Below is a comparative analysis of key glucuronidated compounds:

Table 1: Key Properties of Selected Glucuronides

†Specific data for this compound is extrapolated from analogous glucuronidation pathways. ‡Inference based on enzymatic mechanisms described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.